2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride
Overview
Description
2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride is an organic compound that belongs to the class of alcohols It is characterized by the presence of an aminooxy group and a phenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride typically involves the reaction of 2-propanol with appropriate reagents to introduce the aminooxy and phenoxy groups. . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the aminooxy or phenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce aminooxy and phenoxy groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function. The exact molecular pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-amino-: Similar in structure but lacks the phenoxy group.
2-Propanol, 1-(hydroxyamino)-: Contains a hydroxyamino group instead of an aminooxy group.
3-Phenoxypropanol: Similar but lacks the aminooxy group.
Uniqueness
2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride is unique due to the presence of both aminooxy and phenoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-aminooxy-3-phenoxypropan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c10-13-7-8(11)6-12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPHPMJWRCDDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CON)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608007 | |
Record name | 1-(Aminooxy)-3-phenoxypropan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67435-01-2 | |
Record name | 1-(Aminooxy)-3-phenoxypropan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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